



# Application Note: Enhancing the Bioavailability of Atovaquone through Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | Ac-Atovaquone |           |  |  |  |
| Cat. No.:            | B601224       | Get Quote |  |  |  |

#### Introduction

Atovaquone (ATQ) is a broad-spectrum antiprotozoal agent critical for the treatment of malaria and opportunistic infections like Pneumocystis jirovecii pneumonia and toxoplasmosis.[1][2] Despite its efficacy, atovaquone's clinical utility is hampered by its poor aqueous solubility.[3] Classified as a Biopharmaceutical Classification System (BCS) Class II drug, its absorption is limited by its dissolution rate, leading to low and erratic oral bioavailability that is heavily dependent on co-administration with fatty foods.[2][4] These limitations can compromise therapeutic outcomes and necessitate high doses, increasing the risk of side effects.[5]

Nanotechnology offers a robust strategy to overcome these challenges.[6] By reducing the particle size of atovaquone to the nanometer scale, the drug's surface area-to-volume ratio increases dramatically. This enhances its saturation solubility and dissolution velocity, which can lead to significant improvements in oral bioavailability.[7][8][9] Various nanoformulation techniques, including top-down methods like high-pressure homogenization and bottom-up methods such as precipitation and electrospraying, have been successfully applied to atovaquone.[5][6][10] These approaches can improve drug absorption, reduce or eliminate the food effect, and potentially lower the required therapeutic dose.[4][10]

This application note provides detailed protocols for three distinct methods of preparing atovaquone nanoparticles: nanosuspension via microprecipitation and high-pressure homogenization, solid nanoparticles via electrospraying, and encapsulation in chitosan



nanoparticles via ionic gelation. It also outlines standard procedures for characterizing these nanoparticles and assessing their impact on bioavailability. The principles and methods described herein for atovaquone may be adapted for its prodrugs, such as Acetyl-Atovaquone (Ac-ATQ), to enhance their delivery and therapeutic efficacy.

# Data Summary: Atovaquone Nanoparticle Formulations

The following tables summarize the physicochemical properties and bioavailability improvements achieved with different atovaquone nanoparticle formulations as reported in the literature.

Table 1: Physicochemical Characterization of Atovaquone Nanoparticles

| Formulati<br>on<br>Method                                           | Stabilizer<br>(s) /<br>Polymer             | Particle<br>Size (Z-<br>average,<br>nm) | Polydispe<br>rsity<br>Index<br>(PDI) | Zeta<br>Potential<br>(mV) | Encapsul<br>ation<br>Efficiency<br>(%) | Referenc<br>e |
|---------------------------------------------------------------------|--------------------------------------------|-----------------------------------------|--------------------------------------|---------------------------|----------------------------------------|---------------|
| Micropreci<br>pitation &<br>High-<br>Pressure<br>Homogeniz<br>ation | Solutol®<br>HS 15 &<br>Capryol™<br>90      | 371.50                                  | 0.19                                 | Not<br>Reported           | Not<br>Applicable                      | [7][11]       |
| Ionic<br>Gelation                                                   | Chitosan &<br>Tripolypho<br>sphate         | 235.9 ± 4.9                             | 0.26 ± 0.02                          | +29.2 ± 1.1               | 95.0 ± 1.0                             | [1]           |
| Microfluidiz<br>ation                                               | Poloxamer<br>188 &<br>Phospholip<br>on 90H | 1313 ± 40<br>(micronize<br>d)           | 0.1 ± 0.05                           | +0.0555                   | Not<br>Applicable                      | [3]           |
| Microfluidiz<br>ation (QbD<br>Approach)                             | Not<br>Specified                           | 865 ± 5%                                | 0.261 ± 3%                           | -1.79 ± 5%                | Not<br>Applicable                      | [12]          |



Table 2: Bioavailability and Solubility Enhancement of Atovaquone Nanoparticles

| Formulation<br>Method                                        | Comparison<br>Group(s)                          | Bioavailability<br>Improvement<br>(Relative)                               | Solubility<br>Enhancement                                                                                                      | Reference   |
|--------------------------------------------------------------|-------------------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-------------|
| Microprecipitatio<br>n & High-<br>Pressure<br>Homogenization | Drug Suspension<br>& Malarone®                  | ~4.6-fold and<br>~3.2-fold<br>increase in AUC,<br>respectively.            | Significantly increased aqueous solubility and dissolution rate.                                                               | [7][10][11] |
| Electrospraying                                              | Malarone®<br>tablets &<br>Mepron®<br>suspension | 2.9-fold and 1.8-<br>fold increase in<br>bioavailability,<br>respectively. | Not Reported                                                                                                                   | [4][5][13]  |
| Ionic Gelation<br>(Chitosan)                                 | Free Atovaquone<br>Drug                         | In vivo data not<br>reported.                                              | 7-fold increase in<br>Simulated<br>Gastric Fluid<br>(SGF) and 4-fold<br>increase in<br>Simulated<br>Intestinal Fluid<br>(SIF). | [1]         |
| Microfluidization                                            | Pure Drug<br>Suspension                         | In vivo data not<br>reported.                                              | 2.3-fold enhancement in saturation solubility and in- vitro dissolution.                                                       | [3]         |

### **Experimental Protocols**

# Protocol 1: Preparation of Atovaquone Nanosuspension via Microprecipitation and High-Pressure Homogenization

### Methodological & Application



This protocol combines a bottom-up (microprecipitation) and a top-down (homogenization) technique to produce a stable atovaquone nanosuspension.[7][10][11]

#### Materials:

- Atovaquone (ATQ) powder
- Acetone (or other suitable water-miscible organic solvent)
- Solutol® HS 15 (Macrogol 15 hydroxystearate)
- Capryol<sup>™</sup> 90 (Propylene glycol monocaprylate)
- · Purified water
- · Magnetic stirrer
- High-pressure homogenizer (e.g., Panda 2K, GEA Niro Soavi)

#### Procedure:

- Organic Phase Preparation: Dissolve atovaquone in acetone to a desired concentration (e.g., 1-5% w/v).
- Aqueous Phase Preparation: Prepare an aqueous solution containing the stabilizers. For example, dissolve Solutol® HS 15 (e.g., 0.5% w/v) and Capryol™ 90 (e.g., 0.25% w/v) in purified water.
- Microprecipitation: Place the aqueous phase on a magnetic stirrer. Inject the organic atovaquone solution into the aqueous phase under moderate stirring. The rapid solvent displacement will cause the atovaquone to precipitate as microcrystals.
- Solvent Removal: Continue stirring the suspension at room temperature for several hours or use a rotary evaporator to remove the organic solvent (acetone).
- High-Pressure Homogenization (HPH): Pre-cool the homogenizer. Process the crude microsuspension through the high-pressure homogenizer.



- Apply a pressure of approximately 1500 bar for multiple cycles (e.g., 10-20 cycles).
- Monitor the particle size distribution between cycles using Dynamic Light Scattering (DLS)
   until a desired and stable particle size is achieved (e.g., < 400 nm with a PDI < 0.2).[7][11]</li>
- Final Product: The resulting nanosuspension can be used as a liquid dosage form or can be freeze-dried into a powder for reconstitution.





Click to download full resolution via product page

**Caption:** Workflow for Atovaquone Nanosuspension Preparation.

# Protocol 2: Preparation of Atovaquone-Loaded Chitosan Nanoparticles via Ionic Gelation

This bottom-up method uses the electrostatic interaction between positively charged chitosan and a negatively charged crosslinker to encapsulate atovaquone.[1]

#### Materials:

- Atovaquone (ATQ) powder
- Low molecular weight chitosan
- Acetic acid
- Sodium tripolyphosphate (TPP)
- Purified water
- Magnetic stirrer
- Probe sonicator or high-speed homogenizer

#### Procedure:

- Chitosan Solution Preparation: Dissolve chitosan in a dilute acetic acid solution (e.g., 1% v/v) to create a stock solution (e.g., 1 mg/mL). Stir overnight to ensure complete dissolution.
   Adjust pH to ~4.5-5.0 if necessary.
- Atovaquone Dispersion: Disperse atovaquone powder into the chitosan solution. Use a
  probe sonicator or high-speed homogenizer to break down drug aggregates and ensure a
  fine, uniform dispersion.
- TPP Solution Preparation: Prepare an aqueous solution of the crosslinker, sodium tripolyphosphate (TPP), at a specific concentration (e.g., 1 mg/mL).

### Methodological & Application





- Nanoparticle Formation: While stirring the atovaquone-chitosan dispersion at a constant rate (e.g., 700 rpm), add the TPP solution dropwise. The ionic interaction between the protonated amine groups of chitosan and the polyanionic TPP will spontaneously form nanoparticles, entrapping the atovaquone.
- Stabilization: Continue stirring the resulting milky suspension for approximately 30-60 minutes at room temperature to allow for nanoparticle stabilization.
- Purification: Centrifuge the nanoparticle suspension (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the reaction medium. Discard the supernatant and resuspend the nanoparticle pellet in purified water to remove unreacted reagents. Repeat this washing step twice.
- Final Product: The purified nanoparticles can be resuspended in water for immediate use or lyophilized for long-term storage.





Click to download full resolution via product page

**Caption:** Workflow for Ionic Gelation of Chitosan Nanoparticles.



# Protocol 3: Characterization of Atovaquone Nanoparticles

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

- Instrument: Use a Zetasizer or similar instrument based on Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Sample Preparation: Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.
- Measurement:
  - For size and PDI, perform DLS measurements at a fixed angle (e.g., 90° or 173°) at 25°C.
     The instrument software will report the Z-average diameter and the PDI.
  - For zeta potential, use the same diluted sample in a specific capillary cell. The instrument applies an electric field and measures the particle velocity to calculate the electrophoretic mobility and zeta potential.
- B. Encapsulation Efficiency (EE) and Drug Loading (DL) (for carrier-based systems like Chitosan NP):
- Separation: Centrifuge a known amount of the nanoparticle suspension at high speed to pellet the nanoparticles.
- Quantify Free Drug: Carefully collect the supernatant. Measure the concentration of the nonencapsulated atovaquone in the supernatant using a validated method like UV-Vis spectrophotometry or HPLC.
- Calculation:
  - EE (%) = [(Total Drug Free Drug) / Total Drug] x 100
  - DL (%) = [(Total Drug Free Drug) / Weight of Nanoparticles] x 100
- C. Solid-State Characterization:



- Sample Preparation: Lyophilize the nanoparticle suspension to obtain a dry powder.
- Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the pure drug, polymer, physical mixture, and lyophilized nanoparticles. The absence or shift of the drug's melting endotherm in the nanoparticle sample can indicate an amorphous state or molecular dispersion.[11]
- X-Ray Diffraction (XRD): Obtain XRD patterns for the same set of samples. The
  disappearance of sharp peaks characteristic of crystalline atovaquone in the nanoformulation
  suggests a reduction in crystallinity.[11]

#### D. In Vitro Drug Release:

- Method: Use a dialysis bag diffusion method.
- Procedure:
  - Place a known amount of nanoparticle suspension in a dialysis bag with a suitable molecular weight cutoff.
  - Suspend the bag in a release medium that mimics physiological conditions, such as Simulated Gastric Fluid (SGF, pH 1.2) or Simulated Intestinal Fluid (SIF, pH 6.8), maintained at 37°C with constant stirring.[1]
  - At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
  - Analyze the drug concentration in the aliquots using UV-Vis or HPLC.
  - Compare the release profile to that of the free drug dispersed in the same medium.[1]

# Protocol 4: In Vivo Pharmacokinetic Study (Rodent Model)

Objective: To compare the oral bioavailability of the atovaquone nanoformulation against a control (e.g., unformulated drug suspension or a commercial product like Malarone®).[5][7]







#### Procedure:

- Animals: Use male Sprague-Dawley rats or a similar model. Fast the animals overnight before dosing but allow free access to water.
- Dosing: Divide animals into groups (e.g., n=6 per group). Administer the formulations orally via gavage at a specified dose of atovaguone.
- Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital plexus) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
- Bioanalysis: Extract atovaquone from the plasma samples using a suitable liquid-liquid or solid-phase extraction method. Quantify the drug concentration using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key
  pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach
  Cmax), and AUC (area under the curve) for each group. Relative bioavailability is calculated
  as (AUC test / AUC reference) x 100.





Click to download full resolution via product page

Caption: How Nanoparticles Improve Oral Bioavailability.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Atovaquone Nanosuspensions Show Excellent Therapeutic Effect in a New Murine Model of Reactivated Toxoplasmosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Atovaquone oral bioavailability enhancement using electrospraying technology PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanosuspension: An approach to enhance solubility of drugs PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
- 10. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria. | Semantic Scholar [semanticscholar.org]
- 11. Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Atovaquone Nanosuspension: Quality by Design Approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atovaquone oral bioavailability enhancement using electrospraying technology. National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- To cite this document: BenchChem. [Application Note: Enhancing the Bioavailability of Atovaquone through Nanoparticle Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b601224#creating-ac-atovaquone-nanoparticle-formulations-to-improve-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com